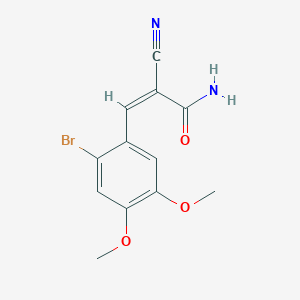
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as BRD0705, and it has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mécanisme D'action
BRD0705 works by inhibiting the activity of specific proteins involved in cell growth and survival. This compound targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. By inhibiting BET proteins, BRD0705 can prevent the expression of genes that promote cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
BRD0705 has been shown to have significant biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce cell death in cancer cells, reduce tumor growth, and inhibit the expression of genes involved in inflammation and immune response. BRD0705 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BRD0705 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of these proteins in disease. The synthesis of BRD0705 has been optimized to produce high yields and purity, making it suitable for use in biochemical assays and in vivo studies. However, one limitation of BRD0705 is its relatively short half-life in vivo, which may limit its efficacy in certain applications.
Orientations Futures
There are several future directions for the use of BRD0705 in scientific research. One potential direction is the development of new derivatives of BRD0705 with improved pharmacological properties, such as increased half-life and bioavailability. Another direction is the investigation of the role of BET proteins in other diseases, such as metabolic disorders and cardiovascular disease. Finally, BRD0705 could be used in combination with other drugs to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, BRD0705 is a promising compound with significant potential for use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied, and there are several future directions for its use. BRD0705 has the potential to contribute to the development of new treatments for cancer, inflammation, and neurological disorders, making it a valuable tool for the scientific community.
Méthodes De Synthèse
The synthesis of BRD0705 involves several steps, including the preparation of the starting material, the bromination of the phenyl ring, and the reaction of the brominated compound with the cyanoacrylamide. The final product is obtained by purification and isolation of the compound. The synthesis of BRD0705 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
BRD0705 has been studied for its potential applications in medical research, particularly in the field of cancer research. Studies have shown that BRD0705 can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurological disorders.
Propriétés
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H2,15,16)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKLORRPGFADV-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

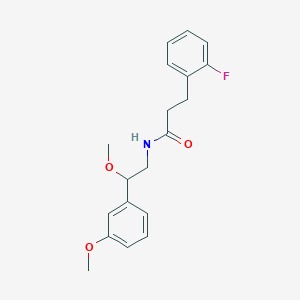
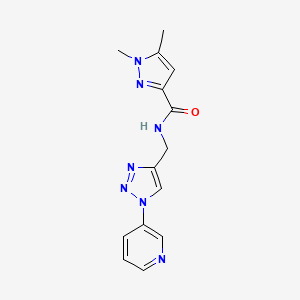
![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)
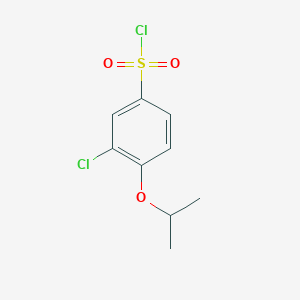
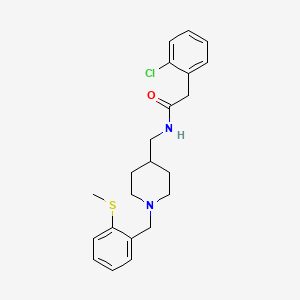

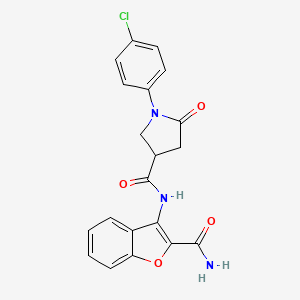
![Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3001668.png)
![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)
![4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B3001672.png)
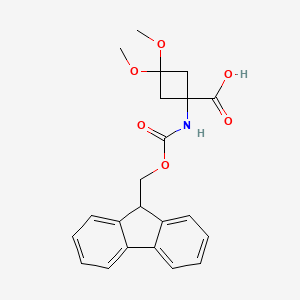
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)
